REACTION_CXSMILES
|
CC1C([N+]([O-])=O)=CC=C(C)C=1OC.[CH3:14][O:15][C:16]1[C:21]([CH3:22])=[CH:20][CH:19]=[C:18]([N+:23]([O-])=O)[C:17]=1[CH2:26][C:27](=O)[C:28]([OH:30])=[O:29]>>[CH3:14][O:15][C:16]1[C:21]([CH3:22])=[CH:20][CH:19]=[C:18]2[C:17]=1[CH:26]=[C:27]([C:28]([OH:30])=[O:29])[NH:23]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1[N+](=O)[O-])C)OC
|
Name
|
3-(2-methoxy-3-methyl-6-nitrophenyl)-pyruvic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1C)[N+](=O)[O-])CC(C(=O)O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC1=C2C=C(NC2=CC=C1C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |